molecular formula C8H18O3 B1600379 2-(2-t-Butoxyethoxy)ethanol CAS No. 110-09-8

2-(2-t-Butoxyethoxy)ethanol

Cat. No.: B1600379
CAS No.: 110-09-8
M. Wt: 162.23 g/mol
InChI Key: GICQWELXXKHZIN-UHFFFAOYSA-N
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Description

2-(2-t-Butoxyethoxy)ethanol: is an organic compound with the molecular formula C8H18O3 . It is a colorless liquid that is often used as a solvent due to its ability to dissolve both polar and non-polar substances. This compound is also known by several other names, including Butoxyethoxyethanol , Butyl diglycol , and Diethylene glycol monobutyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-t-Butoxyethoxy)ethanol can be synthesized through the ethoxylation reaction of butanol and ethylene oxide in the presence of a catalyst. The reaction can be represented as follows:

C2H4O+C4H9OHC4H9OC2H4OHC_2H_4O + C_4H_9OH \rightarrow C_4H_9OC_2H_4OH C2​H4​O+C4​H9​OH→C4​H9​OC2​H4​OH

Alternatively, it can be prepared by the etherification of butanol with 2-chloroethanol .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous addition of ethylene oxide to butanol under controlled temperature and pressure conditions. The reaction is catalyzed by an alkaline catalyst such as sodium hydroxide. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-t-Butoxyethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(2-t-Butoxyethoxy)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-t-Butoxyethoxy)ethanol involves its ability to interact with both polar and non-polar substances. This property allows it to act as an effective solvent, facilitating the dissolution and mixing of various compounds. At the molecular level, it can form hydrogen bonds with polar substances and van der Waals interactions with non-polar substances .

Comparison with Similar Compounds

Uniqueness: 2-(2-t-Butoxyethoxy)ethanol is unique due to its balanced hydrophilic and lipophilic properties, making it an effective solvent for a wide range of applications. Its ability to dissolve both polar and non-polar substances sets it apart from other similar compounds .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-8(2,3)11-7-6-10-5-4-9/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICQWELXXKHZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436617
Record name 2-(2-t-butoxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-09-8
Record name 2-(2-t-butoxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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